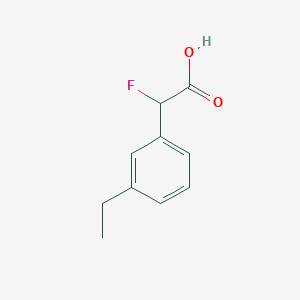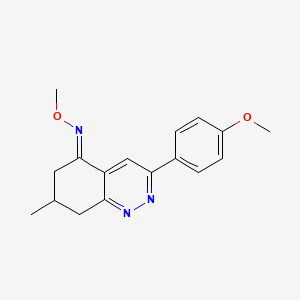
N-methoxy-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine is a complex organic compound with a unique structure that includes both methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base to form 4-methoxycinnamic acid. This intermediate is then subjected to further reactions, including cyclization and methylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is often considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield methoxy-substituted ketones, while reduction may produce methoxy-substituted alcohols .
Scientific Research Applications
N-methoxy-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methoxy-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-methoxycinnamic acid: A precursor in the synthesis of N-methoxy-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine.
3,4-dimethoxyphenethylamine: Shares structural similarities and is used in related chemical reactions.
N-methoxy-3-(4-methoxyphenyl)-N-methylpropanamide: Another compound with similar functional groups and applications.
Uniqueness
This compound is unique due to its specific combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
(E)-N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine |
InChI |
InChI=1S/C17H19N3O2/c1-11-8-16-14(17(9-11)20-22-3)10-15(18-19-16)12-4-6-13(21-2)7-5-12/h4-7,10-11H,8-9H2,1-3H3/b20-17+ |
InChI Key |
LPNQTQXPHBVZQB-LVZFUZTISA-N |
Isomeric SMILES |
CC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


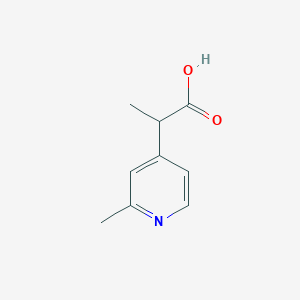
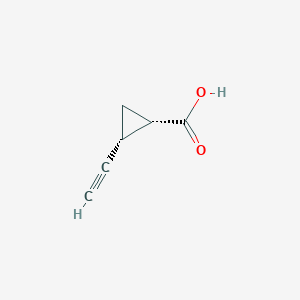
![[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13062734.png)
![7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13062736.png)
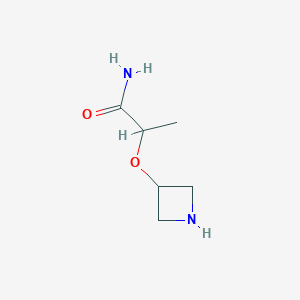
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13062754.png)


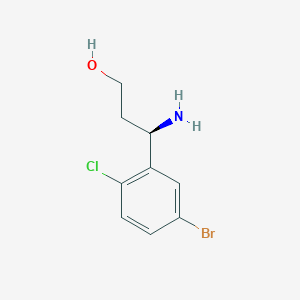

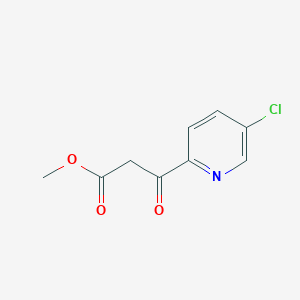
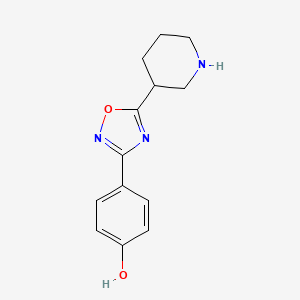
![tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate](/img/structure/B13062801.png)
